3-(4-Hydroxyphenyl)chroman-4,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDNAMJVOLJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Research on 3 4 Hydroxyphenyl Chroman 4,7 Diol
Quantitative Analysis in Complex Biological Matrices
Accurate quantification of 3-(4-hydroxyphenyl)chroman-4,7-diol in biological matrices such as plasma and urine is fundamental for pharmacokinetic and bioavailability studies. Given the low concentrations typically present and the complexity of these matrices, highly sensitive and selective methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose. plos.orgplos.org
The process begins with sample preparation, which is critical for removing interfering substances and concentrating the analyte. For plasma or urine, this often involves an initial enzymatic hydrolysis step using a mixture of β-glucuronidase and sulfatase to cleave the conjugated metabolites (glucuronides and sulfates) back to the parent aglycone form. icdst.orgnih.gov Following hydrolysis, the analyte is extracted from the matrix. Common methods include liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge. icdst.orgnih.govnih.gov
The extracted and reconstituted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. nih.gov Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov This separates this compound from other endogenous components and related isoflavonoids.
Detection is performed with a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard, ensuring accurate quantification even at very low levels. nih.govnih.gov The method is validated for linearity, accuracy, precision, and the lower limit of quantitation (LLOQ), with LLOQs for similar isoflavonoids often reaching low ng/mL levels. nih.govnih.gov
Table 1: Representative LC-MS/MS Method Parameters for Quantification in Plasma
| Parameter | Value/Condition |
| Sample Preparation | |
| Hydrolysis | β-glucuronidase/sulfatase from Helix pomatia |
| Extraction | Solid-Phase Extraction (SPE) with C18 cartridges |
| Chromatography | |
| System | UPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 257.1 (for [M-H]⁻) |
| Product Ion (m/z) | 133.1 |
| Validation | |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| LLOQ | 0.5 ng/mL |
| Inter-assay Precision | <15% RSD |
| Accuracy | 85-115% |
Isotope-Labeling Techniques for Metabolic Tracking
Isotope-labeling is an indispensable tool for elucidating the metabolic pathways and pharmacokinetics of this compound. The use of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows for the synthesis of a labeled version of the compound that is chemically identical to the natural form but distinguishable by its higher mass. nih.gov
These labeled analogs serve two primary purposes. First, they are the gold standard for internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. nih.govtandfonline.com By adding a known amount of the labeled compound to a sample at the beginning of the extraction process, any loss during sample preparation affects both the analyte and the standard equally, leading to highly accurate and precise quantification.
Second, administering a stable isotope-labeled tracer to a biological system allows for unambiguous tracking of its metabolic fate. nih.govnih.gov The labeled compound and its metabolites can be distinguished from the endogenous, unlabeled pool, enabling detailed studies of absorption, distribution, metabolism, and excretion (ADME). For example, the conversion of labeled daidzein (B1669772) to labeled this compound can be monitored directly.
The synthesis of labeled this compound can be achieved through various established methods. nih.gov A common approach is the catalytic hydrogenation of its precursor, daidzein, using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C). nih.govscilit.com Alternatively, reduction of daidzein with a deuterated reducing agent such as sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific positions. nih.gov These methods allow for the creation of tracers with a significant mass shift, facilitating their detection by mass spectrometry.
Table 2: Isotopic Distribution for a Hypothetical Deuterium-Labeled Analog
| Compound | Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled |
| This compound | C₁₅H₁₄O₄ | 258.0892 | 0 |
| d₄-3-(4-Hydroxyphenyl)chroman-4,7-diol | C₁₅H₁₀D₄O₄ | 262.1143 | +4 |
Chromatographic Separation Techniques for Derivates and Metabolites
Following administration, this compound undergoes extensive metabolism, primarily through conjugation with glucuronic acid and sulfate (B86663) moieties by phase II enzymes. This results in a variety of structurally similar metabolites that must be separated for individual characterization and quantification. High-resolution chromatographic techniques are essential for this purpose. nih.govresearchgate.net
Ultra-high-performance liquid chromatography (UPLC) is particularly well-suited for this task, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.govnih.gov When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), it becomes a powerful platform for metabolite identification. researchgate.net This combination allows for the separation of closely eluting isomers and provides accurate mass measurements (typically within 5 ppm), which can be used to determine the elemental composition of unknown metabolites. researchgate.net
For instance, a glucuronide conjugate of this compound would have a mass increase of 176.0321 Da over the parent compound. By analyzing the fragmentation patterns (MS/MS spectra), the site of conjugation on the molecule can often be inferred. A typical reversed-phase UPLC method would separate these metabolites based on their polarity, with the more polar conjugated forms generally eluting earlier than the parent aglycone. scialert.net
Table 3: Hypothetical Chromatographic Data for this compound and its Metabolites
| Compound | Formula | [M-H]⁻ m/z | Expected Relative Retention Time |
| This compound-disulfate | C₁₅H₁₂O₁₀S₂ | 417.9857 | Early |
| This compound-monosulfate | C₁₅H₁₃O₇S | 337.0285 | Early-Mid |
| This compound-diglucuronide | C₂₇H₃₀O₁₆ | 610.1534 | Early |
| This compound-monoglucuronide | C₂₁H₂₁O₁₀ | 433.1144 | Early-Mid |
| This compound (Parent) | C₁₅H₁₄O₄ | 257.0820 | Late |
Spectroscopic Probes for Molecular Interactions
Understanding how this compound interacts with its biological targets, such as estrogen receptors (ERα and ERβ), is key to deciphering its mechanism of action. nih.govnih.gov Spectroscopic techniques that can probe these non-covalent interactions in solution are vital. Fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly powerful in this regard.
Fluorescence-based techniques are highly sensitive and can be used to determine binding affinities. bmbreports.org Many phytoestrogens, including isoflavonoids, possess intrinsic fluorescence. When the compound binds to a protein, its local environment changes, which can lead to a measurable shift in its fluorescence emission spectrum or a change in intensity. researchgate.net In competitive binding assays, a fluorescently labeled ligand for the receptor is used. The ability of this compound to displace this probe is measured, allowing for the calculation of its binding affinity (Kᵢ) or IC₅₀ value. researchgate.net Studies on the related metabolite S-equol show it has a high, preferential binding affinity for ERβ. nih.govnih.gov
NMR spectroscopy provides detailed structural information about ligand-receptor interactions at an atomic level. Techniques like Saturation Transfer Difference (STD) NMR are used to identify which parts of the ligand are in close proximity to the protein. In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to the protons of a ligand that is bound to the protein. By comparing this spectrum to a reference spectrum, the specific protons on this compound that are involved in the binding can be identified, mapping its binding epitope.
Table 4: Hypothetical Fluorescence-Based Estrogen Receptor Binding Data
| Compound | Target Receptor | Binding Affinity (IC₅₀) | Relative Potency (vs. Estradiol) |
| 17β-Estradiol | ERα | ~1 nM | 100% |
| 17β-Estradiol | ERβ | ~1 nM | 100% |
| This compound | ERα | >500 nM | Low |
| This compound | ERβ | ~20 nM | Moderate-High |
| Daidzein (Precursor) | ERβ | ~300 nM | Low |
Advanced Imaging Techniques for Subcellular Localization Studies
Determining where this compound accumulates within cells and tissues is crucial for linking its molecular interactions to its physiological effects. Advanced imaging techniques can visualize the spatial distribution of this compound, often without the need for chemical labeling. mdpi.com
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the distribution of molecules directly from a thin tissue section. nih.govresearchgate.net Methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging involve coating the tissue with an energy-absorbing matrix. A laser is then fired across the sample, desorbing and ionizing molecules from discrete spots, and a mass spectrum is generated for each pixel. bohrium.com This allows for the label-free visualization of this compound and its metabolites, revealing their localization in specific tissue structures or cell types. High-resolution MSI can even approach subcellular resolution. rsc.org
For higher spatial resolution, Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can be used. This technique requires the use of a stable isotope-labeled version of the compound (e.g., ¹³C or ¹⁵N enriched). NanoSIMS bombards the sample with a primary ion beam, generating secondary ions from the surface that are analyzed by a mass spectrometer. It can achieve resolutions down to 50 nanometers, making it possible to visualize the accumulation of the compound in specific organelles like the nucleus or mitochondria.
Fluorescence microscopy offers another avenue for subcellular localization, particularly in living cells. intelligent-imaging.com If the compound possesses sufficient native fluorescence, its distribution can be imaged directly. Alternatively, a fluorescent tag can be chemically attached to the molecule, creating a probe that can be tracked in real-time to study its dynamic movement and localization within cellular compartments. bmbreports.org
Table 5: Comparison of Advanced Imaging Techniques for Subcellular Localization
| Technique | Principle | Label Requirement | Typical Resolution | Key Advantage |
| MALDI-MSI | Laser desorption/ionization from a matrix-coated tissue section. | None | 5-50 µm | Label-free, can detect multiple metabolites simultaneously. |
| NanoSIMS | Secondary ion emission from a surface bombarded by a primary ion beam. | Stable Isotope Label (e.g., ¹³C, ¹⁵N) | 50-100 nm | Very high spatial resolution, quantitative imaging. |
| Fluorescence Microscopy | Detection of emitted light from a fluorescent molecule after excitation. | Intrinsic fluorescence or Fluorescent Tag | 200-250 nm (diffraction-limited) | Live-cell imaging, high sensitivity, dynamic tracking. |
Biological Activities and Molecular Mechanisms of 3 4 Hydroxyphenyl Chroman 4,7 Diol
Investigation of Cellular and Molecular Targets
The characterization of how a compound interacts with specific cellular components is fundamental to understanding its biological function. This includes binding to receptors, modulating enzyme activity, and interacting with proteins and nucleic acids.
There is no specific data available in the scientific literature detailing the binding affinities or functional assays of 3-(4-hydroxyphenyl)chroman-4,7-diol with any cellular receptors. While related isoflavonoids like equol (B1671563) are known to bind to estrogen receptors (ERα and ERβ), specific binding constants (Kd, Ki) or efficacy (EC50, IC50) for this compound have not been reported. physiology.orgresearchgate.netmdpi.com
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kd/Ki) | Efficacy (EC50/IC50) | Source |
| Estrogen Receptor α (ERα) | No data available | No data available | N/A |
| Estrogen Receptor β (ERβ) | No data available | No data available | N/A |
| Other Receptors | No data available | No data available | N/A |
Specific studies detailing the inhibitory or activatory effects of this compound on specific enzymes are not present in the reviewed literature. Research on related compounds has shown modulation of enzymes like NADPH oxidase and caspases, but these findings have not been directly attributed to the 4,7-diol metabolite. physiology.orgchemfaces.com
Interactive Data Table: Enzyme Modulation by this compound
| Enzyme | Type of Modulation | Potency (IC50/Ki/EC50) | Source |
| Not Applicable | No data available | No data available | N/A |
There is no available scientific information concerning the ability of this compound to modulate protein-protein interactions.
Direct interaction studies, such as binding assays or structural analyses of this compound with DNA or RNA, have not been reported. While some dietary isoflavones have been shown to indirectly influence the expression of genes involved in DNA repair, there is no evidence of direct binding for this specific compound. physiology.org
Modulation of Intracellular Signaling Pathways
The biological effects of a compound are often mediated through its influence on complex intracellular signaling networks that govern cellular processes.
There is a lack of specific research investigating the direct effects of this compound on key kinase signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The extensive research on equol has established its role in modulating these pathways, often in a cell-specific and receptor-dependent manner. mdpi.comnih.govmdpi.com However, similar mechanistic studies for this compound are absent from the current body of scientific literature.
Interactive Data Table: Regulation of Kinase Cascades by this compound
| Signaling Pathway | Key Protein Target | Observed Effect | Source |
| MAPK Cascade | ERK, JNK, p38 | No data available | N/A |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | No data available | N/A |
Transcription Factor Activation/Inhibition (e.g., NF-κB, Nrf2)
There is currently no available scientific literature that has investigated the direct effects of this compound on the activation or inhibition of the transcription factors NF-κB and Nrf2. While other related flavonoid and chromanoid compounds have been studied for their modulatory effects on these pathways, which are crucial in inflammation and oxidative stress responses, such data for this specific compound is absent.
Secondary Messenger System Modulation (e.g., cAMP, Ca2+)
The impact of this compound on secondary messenger systems, including cyclic AMP (cAMP) and calcium ion (Ca2+) signaling, has not been documented in published research. The modulation of these ubiquitous signaling molecules is a common mechanism for many bioactive compounds, but no studies have specifically examined this for this compound.
Cellular Process Modulation Studies
Cell Cycle Progression Analysis
No studies were found that analyzed the effect of this compound on cell cycle progression in any cell line. Research into whether this compound can induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) has not been reported.
Apoptosis Induction Mechanisms in Cellular Models
The scientific literature lacks studies investigating the pro-apoptotic potential of this compound. Consequently, there is no information on its ability to induce apoptosis or the underlying mechanisms, such as caspase activation or regulation of Bcl-2 family proteins, in cellular models.
Autophagy Pathway Regulation
There is no available research on the role of this compound in the regulation of autophagy. Whether this compound can induce or inhibit autophagic processes in cells is currently unknown.
Oxidative Stress Response in Cellular Systems
While some related compounds possess antioxidant properties, specific studies detailing the response of cellular systems to this compound in the context of oxidative stress are not present in the current body of scientific literature.
Inflammatory Pathway Inhibition in In Vitro Models
No specific data is available for this compound.
Cellular Differentiation Studies
No specific data is available for this compound.
Mechanisms of Action in In Vitro Models
Structure-based Drug Design Considerations
No specific data is available for this compound.
Molecular Docking and Dynamics Simulations
No specific data is available for this compound.
High-Throughput Screening for Biological Activity
No specific data is available for this compound.
Phenotypic Screening in Relevant Cell Lines
No specific data is available for this compound.
Structure Activity Relationship Sar Studies of 3 4 Hydroxyphenyl Chroman 4,7 Diol and Its Analogues
Impact of Substitutions on the Chroman Core
The hydroxyl groups at positions 4 and 7 of the chroman core are critical for the biological activity of 3-(4-hydroxyphenyl)chroman-4,7-diol, primarily through their ability to form hydrogen bonds with target proteins, such as estrogen receptors. nih.gov The diversity and complexity of isoflavonoid (B1168493) compounds are largely due to chemical modifications such as methylation, glycosylation, and acylation. researchgate.net
Modification of these hydroxyl groups, for instance through methylation (replacement with a -OCH₃ group) or acylation (attachment of an acyl group, e.g., -OCOCH₃), generally leads to a decrease in direct receptor binding affinity. This is because these modifications remove the hydrogen bond donating capacity of the hydroxyl groups. However, such changes can also increase the lipophilicity of the molecule, which may enhance its cell membrane permeability and alter its pharmacokinetic profile. researchgate.net In some cases, these modified compounds can act as prodrugs, being metabolized back to the active hydroxylated form within the cell.
Studies on related isoflavones have shown that glycosylation (the attachment of a sugar moiety) at the 7-hydroxyl position can significantly impact solubility and bioavailability. researchgate.net While often rendering the compound inactive at the receptor level, glycosides can be cleaved by enzymes in the gut to release the active aglycone. researchgate.net
Table 1: Postulated Impact of Hydroxyl Group Modification on the Chroman Core of this compound Analogues This table is illustrative and based on general principles observed in related isoflavonoid SAR studies.
| Modification at C-7 or C-4 | Postulated Effect on Receptor Binding | Postulated Effect on Lipophilicity | Rationale |
|---|---|---|---|
| Methylation (-OCH₃) | Decrease | Increase | Loss of hydrogen bond donating ability; increased nonpolar character. |
| Acylation (-OCOCH₃) | Decrease | Increase | Steric hindrance and loss of hydrogen bond donation. |
| Glycosylation | Significant Decrease/Abolished | Decrease | Large, polar sugar moiety sterically hinders binding and increases water solubility. |
Introduction of Halogen, Alkyl, or Other Groups
The introduction of other substituents onto the aromatic A-ring of the chroman core can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of a halogen atom (e.g., chlorine, fluorine) can alter the acidity of the nearby hydroxyl group and introduce new potential interactions with the receptor.
The addition of alkyl groups, such as a prenyl group, has been shown in related flavonoids to sometimes enhance biological activity. nih.gov For example, prenylation at available positions on the A-ring can increase lipophilicity and promote interactions with hydrophobic pockets in target enzymes or receptors. nih.gov Research on synthetic isoflavones has demonstrated that introducing prenyl groups can lead to potent cytotoxic activity against certain cancer cell lines.
Table 2: Postulated Impact of A-Ring Substituents on the Chroman Core This table is illustrative and based on general principles observed in related isoflavonoid SAR studies.
| Substituent on A-Ring | Potential Impact on Activity | Rationale |
|---|---|---|
| Halogen (e.g., -F, -Cl) | Variable | Alters electronic distribution (pKa of hydroxyls) and can form halogen bonds. |
| Small Alkyl (e.g., -CH₃) | Minor Increase | Increases lipophilicity, potentially enhancing membrane passage. |
| Prenyl Group | Potential Increase | Significantly increases lipophilicity and can interact with hydrophobic pockets of the target. |
Role of the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group at position 3 is a defining feature of this compound and is crucial for its biological activity, particularly its estrogenic and antioxidant properties. This moiety, often referred to as the B-ring in flavonoid nomenclature, mimics the phenolic A-ring of estradiol, allowing it to bind to estrogen receptors.
The position of the hydroxyl group on the pendant phenyl ring is critical. The 4-hydroxy substitution pattern is considered optimal for estrogen receptor binding, as it most closely mimics the phenolic hydroxyl of estradiol. Moving the hydroxyl group to the 2- or 3-position would alter the geometry of the molecule and its ability to form the key hydrogen bond within the receptor's binding pocket. Studies on other classes of compounds have shown that such positional isomerism can lead to a dramatic loss of potency. mdpi.com For example, in flavones, moving the phenyl ring from the 2- to the 3-position (as in isoflavones) significantly changes the biological activity profile. nih.gov
Introducing substituents onto the 4-hydroxyphenyl ring can have a profound impact on activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the acidity of the 4-hydroxyl group and introduce new steric or electronic interactions.
Electron-donating groups (e.g., -NH₂, -OCH₃) can increase the electron density of the phenyl ring and may enhance antioxidant activity by making the hydroxyl proton easier to donate. nih.gov
Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density and may reduce antioxidant potential but could enhance other types of interactions with a biological target. nih.gov
In a study on 7-hydroxy-4-phenylchromen-2-one derivatives, the introduction of a 4-chlorophenyl group at a different position resulted in a compound with potent cytotoxic activity, demonstrating that substitution on a phenyl ring within a chroman scaffold can be a successful strategy for developing active compounds. nih.gov
Table 3: Postulated Impact of Substituents on the 4-Hydroxyphenyl Moiety This table is illustrative and based on general principles observed in related isoflavonoid SAR studies.
| Substituent on Phenyl Ring | Position | Postulated Effect on Estrogenic Activity | Rationale |
|---|---|---|---|
| Hydroxyl (-OH) | 2- or 3- | Decrease | Suboptimal positioning for key hydrogen bond formation in the estrogen receptor. |
| Chloro (-Cl) | 3'- | Variable | Alters electronic properties and introduces potential for new interactions. |
| Methoxy (-OCH₃) | 3'- | Decrease | May sterically hinder binding and prevent hydrogen bond donation if at the 4'-position. |
Bioisosteric Replacements of the Phenyl Ring
Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance a desired pharmacological property. Replacing the 4-hydroxyphenyl ring with other cyclic structures can be a viable strategy to improve pharmacokinetic properties, such as metabolic stability and solubility, while retaining biological activity.
Common bioisosteres for a phenyl ring include other aromatic heterocycles like pyridine, thiophene, or pyrazole. These replacements can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target protein. For instance, replacing a phenyl ring with a pyridyl ring can increase solubility. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane have also been successfully used as phenyl ring mimics to improve properties like metabolic stability by removing a site of potential aromatic oxidation. researchgate.net The goal of such a replacement would be to maintain the crucial vector of the hydroxyl group while altering the properties of the ring system itself.
Table 4: Potential Bioisosteric Replacements for the 4-Hydroxyphenyl Ring This table is illustrative and based on general principles of medicinal chemistry.
| Bioisostere | Potential Advantage | Potential Disadvantage |
|---|---|---|
| Pyridyl ring | Increased solubility, potential for new H-bonds. | Altered electronics and basicity. |
| Thienyl ring | Can mimic steric and electronic properties. | Potential for different metabolism. |
| Bicyclo[1.1.1]pentane | Improved metabolic stability, reduced lipophilicity. | Loss of aromatic interactions. |
| Cyclohexyl ring | Increased sp³ character, improved solubility. | Loss of planarity and aromaticity. |
Stereochemical Influences on Biological Activity
The presence of chiral centers at the C3 and C4 positions of the chroman ring in this compound means that it can exist as different stereoisomers. The specific three-dimensional arrangement of these isomers, known as stereochemistry, plays a pivotal role in their interaction with biological targets, which are themselves chiral.
Diastereomeric and Enantiomeric Activity Differences
The biological activity of chroman derivatives is significantly influenced by their stereochemistry. Research on related 3-phenylchroman analogues has demonstrated that specific stereoisomers possess markedly different biological potencies. For instance, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives designed as pure antiestrogens, the relative configuration between the C3 and C4 positions was found to be a critical factor. Specifically, the (3RS,4RS)-configuration was shown to be important for enhancing estrogen receptor binding and in vivo antiestrogen (B12405530) activities. nih.gov This highlights that the precise spatial orientation of the substituents on the chroman ring dictates the molecule's ability to fit into and interact with the binding pocket of its target receptor.
The differential activity between stereoisomers can be attributed to the specific interactions, such as hydrogen bonds and hydrophobic interactions, that only one isomer can form with the target protein. For many chiral natural compounds, only specific enantiomers or diastereomers exhibit significant biological activity, suggesting that uptake and interaction with targets are often stereoselective processes.
Table 1: Illustrative Impact of Stereochemistry on Biological Activity of Chroman Analogues
| Stereoisomer Configuration | Relative Estrogen Receptor Binding Affinity (%) | Description |
| (3R, 4R) | High | Favorable orientation of substituents for optimal receptor interaction. |
| (3S, 4S) | High | Enantiomer of the (3R, 4R) isomer, often showing similar high affinity. |
| (3R, 4S) | Low | Unfavorable orientation leading to reduced binding affinity. |
| (3S, 4R) | Low | Enantiomer of the (3R, 4S) isomer, also showing low affinity. |
Note: This table is illustrative, based on general findings for chroman derivatives, to demonstrate the principle of stereospecificity.
Conformational Analysis and Bioactive Conformation
The biological activity of a flexible molecule like this compound is not only determined by its configuration but also by its conformation—the spatial arrangement of atoms that can be changed by rotation around single bonds. The conformation that a molecule adopts when it binds to its biological target is known as the bioactive conformation. This may not necessarily be the lowest energy conformation in solution.
For trans-4',7-dihydroxyisoflavan-4-ol, the systematic name for a stereoisomer of this compound, conformational analysis has been performed using a combination of variable-temperature NMR spectroscopy and density functional theory (DFT) calculations. nih.gov This research revealed that the molecule exists in a rapid equilibrium between two primary half-chair conformations of the chroman ring: a diequatorial (1eq) and a diaxial (1ax) conformer. nih.gov
In the diequatorial conformer, both the 3-(4-hydroxyphenyl) group and the 4-hydroxyl group occupy equatorial positions, which is generally sterically favorable. In the diaxial conformer, these groups occupy the more sterically hindered axial positions. The study concluded that the diequatorial conformer is the major component in the equilibrium mixture. nih.gov
Table 2: Conformational Equilibrium of trans-4',7-Dihydroxyisoflavan-4-ol at 298 K
| Conformer | Substituent Orientation | Population Ratio (%) | Key Vicinal Coupling Constants (Hz) - Calculated |
| Diequatorial (1eq) | C3-Aryl (eq), C4-OH (eq) | 66 | JH-3,H-4 = 9.79 |
| Diaxial (1ax) | C3-Aryl (ax), C4-OH (ax) | 34 | JH-3,H-4 = 1.75 |
Data sourced from experimental and DFT studies on trans-4',7-dihydroxyisoflavan-4-ol. nih.gov
Understanding this conformational landscape is critical, as the ability of the molecule to adopt the specific diequatorial or a related low-energy conformation is likely essential for its recognition and binding by target proteins.
Computational Chemistry in SAR Analysis
Computational chemistry provides powerful tools to investigate and predict the SAR of molecules like this compound, accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation are instrumental in rationalizing experimental data and guiding the design of new, more active analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors that quantify physicochemical properties, a predictive model can be built.
For isoflavonoids, which are structurally related to this compound, QSAR studies have been successfully applied to understand their estrogenic activity. nih.gov These studies have revealed that the potency of these compounds is heavily dependent on specific structural features. Key descriptors often identified in such QSAR models include:
Presence of Hydroxyl Groups: The number and position of hydroxyl groups are critical. For estrogenic activity, hydroxyl groups at the C7 and C4' positions are often considered essential for mimicking the natural ligand, estradiol. nih.gov
Inter-atomic Distance: The distance between key features, such as the two terminal hydroxyl groups (at C7 and C4'), is a crucial determinant of how well the molecule fits into the estrogen receptor. nih.gov
A typical QSAR model for estrogenic activity might take the form of a linear equation where the biological activity (e.g., pIC₅₀) is a function of these descriptors.
Table 3: Key Molecular Descriptors in QSAR Models for Estrogenic Isoflavonoids
| Descriptor Type | Specific Feature Example | Influence on Estrogenic Activity |
| Structural | Presence of 4'-OH group | Positive Correlation |
| Structural | Presence of 7-OH group | Positive Correlation |
| Conformational | Distance between 7-OH and 4'-OH | Optimal distance required |
| Physicochemical | ALogP (Hydrophobicity) | Positive Correlation |
| Topological | Molecular Area | Negative Correlation |
This table summarizes common findings from QSAR studies on estrogenic flavonoids and isoflavonoids. nih.gov
These models suggest that for this compound, the hydroxyl groups at positions 7 and 4' are paramount for potential estrogenic or related activities.
Pharmacophore Generation and Virtual Screening
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. It defines the essential three-dimensional arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For a compound like this compound, a pharmacophore model for its interaction with a target such as the estrogen receptor can be generated. Based on its structure, the key pharmacophoric features would likely include:
Hydrogen Bond Donor (HBD): The hydroxyl groups at C7, C4, and C4' can all act as hydrogen bond donors.
Hydrogen Bond Acceptor (HBA): The oxygen atoms of the hydroxyl groups and the ether oxygen in the chroman ring can act as hydrogen bond acceptors.
Aromatic Ring (AR): The two phenyl rings (the A-ring of the chroman and the B-ring at C3) provide aromatic features for π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY): The carbon skeleton of the chroman ring system contributes to hydrophobic interactions.
Table 4: Potential Pharmacophoric Features of this compound
| Feature | Structural Origin | Potential Interaction |
| Hydrogen Bond Donor | 4'-OH, 7-OH, 4-OH | Interaction with acceptor residues in target (e.g., Glu, Asp, backbone C=O) |
| Hydrogen Bond Acceptor | 4'-OH, 7-OH, 4-OH, Ring Oxygen | Interaction with donor residues in target (e.g., Arg, His, backbone N-H) |
| Aromatic Ring | Phenyl Ring A, Phenyl Ring B | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Group | Chroman scaffold | van der Waals interactions with hydrophobic pockets |
Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screening of large chemical databases. This process rapidly identifies other molecules, potentially with different chemical scaffolds, that match the pharmacophore and are therefore likely to bind to the same target. This is a powerful and efficient strategy for discovering novel lead compounds.
Research Applications and Future Directions for 3 4 Hydroxyphenyl Chroman 4,7 Diol
Utilization as a Research Tool or Probe
The ability of a molecule to interact specifically with biological targets makes it a valuable tool for research. 3-(4-Hydroxyphenyl)chroman-4,7-diol and its precursors have shown potential in this area, particularly in the study of estrogen signaling pathways.
Chemical Biology Probes for Target Validation
As a phytoestrogen, this compound's precursor, daidzein (B1669772), exhibits binding affinity for estrogen receptors (ERs). Notably, isoflavones like daidzein often show preferential binding to estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). nih.govbcerp.org This selective binding characteristic is valuable for creating chemical probes to investigate the distinct physiological roles of ER subtypes. Such probes can be used to validate ERβ as a therapeutic target in various diseases, including certain types of cancer. nih.gov The structural similarity of this compound to daidzein suggests it could be similarly employed or modified to create even more selective probes for studying estrogen receptor biology.
Daidzein has been shown to have both weak estrogenic and anti-estrogenic effects, classifying it as a selective estrogen receptor modulator (SERM). bcerp.org This dual activity makes its derivatives, including this compound, interesting candidates for probes designed to explore the nuances of estrogen receptor signaling and its downstream effects on gene expression and cellular behavior. nih.gov
Reference Standard in Biological Assays
In the analysis of biological samples, authenticated reference standards are crucial for the accurate identification and quantification of metabolites. The precursor to this compound, daidzein, is available as a United States Pharmacopeia (USP) reference standard for use in quality control assays of products like red clover and soy isoflavone (B191592) supplements. sigmaaldrich.com
Furthermore, in metabolic studies, synthesized reference compounds of isoflavone metabolites are essential. For instance, authentic reference standards of dihydrodaidzein, the immediate precursor to this compound, have been used to confirm its presence in human urine samples through gas chromatography-mass spectrometry (GC-MS). nih.gov This underscores the importance of having pure this compound available as a reference standard for pharmacokinetic and metabolic studies investigating the biotransformation of dietary isoflavones.
Potential as a Lead Compound for Preclinical Development
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structures that require modification. The isoflavone scaffold of this compound presents it as a potential lead compound for preclinical development. oaepublish.com General strategies for advancing a new chemical entity (NCE) through preclinical development involve extensive characterization and formulation studies to ensure the molecule can be effectively studied in animal models. nih.govnih.govcrystalpharmatech.comresearchgate.net
Optimization Strategies for Enhanced Potency
Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency. For a molecule like this compound, this could involve several approaches:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the chroman ring, the hydroxyphenyl group, and the hydroxyl groups can help identify which parts of the molecule are essential for its biological activity and which can be altered to improve potency.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to enhanced potency or improved pharmacokinetic properties.
Computational Modeling and Docking: In-silico studies can predict how modifications to the structure of this compound might affect its binding to target proteins, such as estrogen receptors. This can guide the synthesis of more potent analogues. An example of optimizing potency for a different class of compounds, tetrahydroisoquinoline derivatives, highlights how these strategies can be effectively applied. nih.gov
Strategies for Improving Selectivity
For compounds that interact with multiple targets, improving selectivity is a key goal of lead optimization. Given that the precursor daidzein binds to both ERα and ERβ, albeit with different affinities, enhancing the selectivity of this compound for a specific ER subtype would be a critical step in its development as a therapeutic agent. nih.gov Strategies to achieve this include:
Rational, Structure-Based Design: Utilizing the crystal structures of the target proteins (e.g., ERα and ERβ) in complex with ligands can inform the design of new derivatives with improved selectivity. By understanding the specific interactions that favor binding to one receptor over the other, chemists can make targeted modifications to the lead compound. A successful example of this approach has been demonstrated in improving the selectivity of matriptase inhibitors. nih.gov
Introduction of Steric Hindrance: Adding bulky chemical groups to the molecule can prevent it from binding to the active site of one target while still allowing it to bind to another, more accommodating target.
Modification of Electronic Properties: Altering the electron distribution within the molecule can influence its binding affinity and selectivity for different protein targets.
Integration with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. By integrating experimental data with computational modeling, it can provide a holistic view of how a compound like this compound affects cellular networks.
Studying the metabolism of isoflavones by gut microbiota is an area where systems biology can be particularly insightful. nih.gov A systems-level analysis could elucidate the network of enzymes and metabolic pathways involved in the conversion of daidzein to this compound and its subsequent metabolites. frontiersin.org This understanding could be leveraged to modulate its production in the gut.
Furthermore, by analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with this compound, researchers can uncover its broader effects on cellular physiology. nih.govnih.gov This can help to identify not only its primary targets but also any off-target effects, providing a more complete picture of its biological activity and potential therapeutic applications.
Proteomic and Metabolomic Profiling
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, offer a window into the functional changes a cell undergoes when exposed to a compound. For this compound, these analyses could reveal its mechanism of action and biological targets.
Proteomic Insights: A proteomic investigation would involve treating specific cell lines (e.g., human cancer cells or endothelial cells) with this compound and subsequently analyzing the changes in protein expression. Techniques such as mass spectrometry-based proteomics could identify proteins that are either upregulated or downregulated. This could shed light on the pathways modulated by the compound. For instance, studies on other isoflavonoids have shown modulation of proteins involved in lipid metabolism and immunomodulation. nih.gov
Metabolomic Fingerprinting: Metabolomic analysis would complement proteomic data by providing a snapshot of the metabolic state of the cells. By measuring the changes in endogenous metabolites after treatment with this compound, researchers could identify metabolic pathways that are impacted. This is particularly relevant as isoflavonoids are known to undergo metabolic transformations by both human and gut microbial enzymes. nih.gov
Below is a hypothetical data table illustrating the potential findings from a combined proteomic and metabolomic study.
| Analytical Approach | Potential Key Finding | Associated Biological Pathway | Hypothetical Implication |
| Proteomics | Upregulation of Apolipoprotein E | Lipid Metabolism | Potential role in cardiovascular protection nih.gov |
| Downregulation of Alpha-1-acid glycoprotein | Immunomodulation | Possible anti-inflammatory effects nih.gov | |
| Metabolomics | Alteration in urinary metabolite profile | Xenobiotic Metabolism | Insight into bioavailability and biotransformation nih.gov |
| Shift in Krebs cycle intermediates | Cellular Energy Metabolism | Indication of impact on cellular bioenergetics |
This table is for illustrative purposes and represents potential outcomes of future research.
Transcriptomic Analysis of Compound Effects
Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome. Analyzing the transcriptome of cells exposed to this compound can reveal which genes are switched on or off, providing early insights into the cellular response.
By using techniques like RNA-sequencing, a comprehensive profile of differentially expressed genes can be generated. For example, transcriptomic analysis of cells treated with other chroman compounds has been used to understand their effects on inflammatory pathways. nih.gov Such an analysis for this compound could pinpoint specific signaling cascades, such as those related to antioxidant response, cell cycle regulation, or apoptosis, which are known to be influenced by isoflavonoids. mdpi.com
A hypothetical summary of a transcriptomic study is presented below.
| Gene Ontology Term | Number of Differentially Expressed Genes (DEGs) | Direction of Regulation | Potential Cellular Impact |
| Oxidative Stress Response | 45 | Upregulated | Activation of antioxidant defense mechanisms |
| Cell Cycle Control | 30 | Downregulated | Inhibition of cell proliferation |
| Apoptotic Signaling | 25 | Upregulated | Induction of programmed cell death |
| Inflammatory Response | 20 | Downregulated | Anti-inflammatory activity |
This table is hypothetical and illustrates the type of data that could be generated from future transcriptomic studies.
Challenges and Opportunities in this compound Research
The path to understanding the biological significance of this compound is not without its hurdles and prospects.
Challenges:
Compound Availability: A primary challenge is the synthesis or isolation of sufficient quantities of pure this compound for extensive in vitro and in vivo studies. nih.gov
Complexity of Biological Systems: The metabolism of isoflavonoids can be complex and vary greatly between individuals, which can affect bioavailability and biological activity. nih.gov
Data Interpretation: The vast datasets generated by omics technologies require sophisticated bioinformatics tools and expertise for meaningful interpretation. nih.gov
Opportunities:
Novel Bioactivities: As a less-studied molecule, there is a significant opportunity to discover novel therapeutic properties, such as antioxidant or analgesic effects, which have been noted in other chroman compounds. google.com
Structure-Activity Relationship Studies: By comparing its activity with other well-researched isoflavonoids, it is possible to build a better understanding of how specific structural features influence biological function. nih.gov
Advancements in Analytical Techniques: The continuous improvement in the sensitivity and resolution of analytical instruments, such as those used in mass spectrometry and next-generation sequencing, provides a powerful toolkit for detailed molecular analysis. creative-proteomics.com
Future Research Avenues and Unexplored Areas
The potential for this compound is largely untapped, and several avenues of research warrant exploration.
Gut Microbiome Interactions: Investigating how the gut microbiota metabolizes this compound could reveal the formation of more potent bioactive metabolites.
Target Identification: A key future direction would be to move beyond pathway analysis to identify the specific protein targets with which this compound interacts.
Synergistic Effects: Exploring the effects of this compound in combination with other phytochemicals or existing drugs could uncover synergistic therapeutic effects.
Disease Model Studies: Once foundational in vitro data is established, progressing to in vivo studies using animal models of diseases like cancer, cardiovascular disease, or neurodegenerative disorders will be crucial. Isoflavonoids have shown potential in these areas. nih.gov
Development of Novel Delivery Systems: Addressing potential issues with bioavailability through the development of novel drug delivery systems, such as nanoparticles, could enhance the therapeutic potential of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(4-Hydroxyphenyl)chroman-4,7-diol in laboratory settings?
- Methodological Answer :
- Storage : Store in a cool, dry place away from heat sources and ignition points. Use airtight containers to prevent degradation.
- Handling : Wear gloves, lab coats, and safety goggles. Avoid inhalation or direct skin contact. Use fume hoods for powder handling.
- First-Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the CAS number (1162687-51-5 or 24808-04-6 for stereoisomers) to medical personnel .
- Waste Disposal : Follow institutional guidelines for organic waste, ensuring no release into the environment.
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Isomer-Specific Studies : Compare enantiomers (e.g., (2R,3R)- vs. (3S,4R)-isomers) using chiral chromatography or asymmetric synthesis.
- Receptor Binding Assays : Use radioligand displacement assays (e.g., NMDA receptor antagonism studies) to evaluate stereochemical effects on affinity .
- In Vivo Models : Test isomers in rodent models of neurological disorders to correlate stereochemistry with efficacy.
Advanced Research Questions
Q. What methodologies are effective in synthesizing and modifying derivatives of this compound to enhance receptor binding?
- Methodological Answer :
- Glycosylation/Acetylation : Introduce sugar moieties (e.g., tetra-O-acetyl-β-D-galactopyranosyl) at the 7-hydroxyl position to improve solubility and receptor interaction .
- Side-Chain Modifications : Use alkylation (e.g., propyl or pentyl groups) on hydroxyl groups to alter hydrophobicity and membrane permeability.
- Analytical Validation : Confirm structural integrity via NMR, HPLC-MS, and X-ray crystallography.
Q. How can microbial transformation studies be designed to investigate the metabolic pathways involving this compound?
- Methodological Answer :
- In Vitro Models : Incubate the compound with human fecal bacteria or Lactobacillus strains under anaerobic conditions to simulate gut metabolism .
- Metabolite Tracking : Use LC-MS/MS to identify intermediates like dihydrodaidzein (DHD) or equol.
- Enzyme Inhibition : Apply specific inhibitors (e.g., amiloride for ASIC channels) to probe enzymatic pathways involved in metabolism.
Q. What experimental models are suitable for evaluating the NMDA receptor antagonism of this compound analogs?
- Methodological Answer :
- In Vitro : Perform electrophysiological assays on HEK293 cells expressing recombinant NMDA receptors (e.g., NR2B subtype) to measure ion channel blockade .
- In Vivo : Use rodent models of depression or neuropathic pain, administering analogs via intracerebroventricular (ICV) injection to bypass blood-brain barriers.
- Data Analysis : Compare dose-response curves with known antagonists (e.g., ifenprodil) to quantify potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
